4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide
Overview
Description
Physical and Chemical Properties Analysis
Scientific Research Applications
Alzheimer's Disease Research
- A derivative of 4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide, used as a molecular imaging probe in PET scans, was effective in quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This study demonstrated significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients compared to controls, correlating with the severity of clinical symptoms (Kepe et al., 2006).
Chemical Structure and Synthesis
- A new crystal of a similar compound was synthesized and characterized using various spectroscopic techniques. The study focused on understanding the molecular structure and properties of the compound (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2014).
Tuberculosis Research
- An improved synthesis method for fluoroalkyl-containing derivatives was developed. These compounds showed high tuberculostatic activity, comparable with that of isoniazide, a standard tuberculosis treatment, and were found to be less toxic (О. Г. Худина et al., 2011).
Crystallography
- The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides were reported, with a focus on understanding the molecular packing and intermolecular interactions in these compounds (P. Suchetan et al., 2016).
Vibrational Spectroscopy Studies
- Fourier transform infrared (FT-IR) and FT-Raman spectra of a similar compound were recorded and analyzed. This study provided insights into the vibrational properties and molecular interactions of the compound (L. Ushakumari et al., 2008).
Safety and Hazards
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Future Directions
Properties
IUPAC Name |
4-fluoro-N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(18-20)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9,20H,1H3,(H,17,19)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLSBULITZHMND-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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